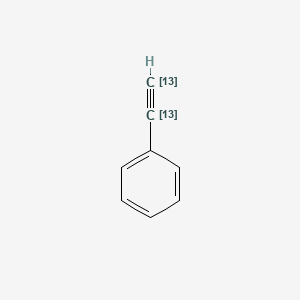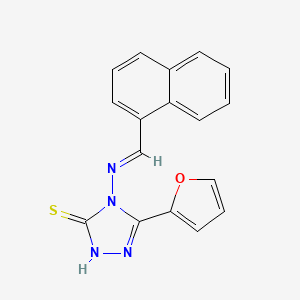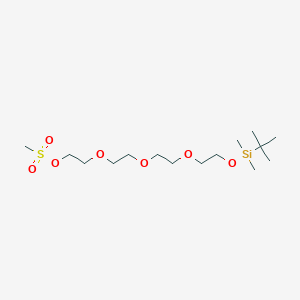
Unii-C2E1CI501T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium trisilicate is typically synthesized through a reaction between magnesium oxide (MgO) and silicon dioxide (SiO_2) in the presence of water. The reaction conditions involve heating the mixture to a high temperature to facilitate the formation of the trisilicate structure. The general reaction can be represented as:
2MgO+3SiO2+H2O→2MgO8Si3.H2O
Industrial Production Methods
In industrial settings, magnesium trisilicate is produced by mixing magnesium oxide and silicon dioxide in precise stoichiometric ratios. The mixture is then subjected to high temperatures in a kiln or furnace to promote the reaction. The resulting product is cooled, ground into a fine powder, and hydrated to achieve the desired composition and physical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium trisilicate undergoes various chemical reactions, including:
-
Neutralization Reactions: : It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl_2) and silicon dioxide (SiO_2), which helps neutralize stomach acid.
2MgO8Si3.H2O+6HCl→2MgCl2+3SiO2+5H2O
-
Hydration and Dehydration: : Magnesium trisilicate can absorb water, forming hydrates, and can also lose water upon heating.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in neutralization reactions.
Water (H_2O): Involved in hydration and dehydration processes.
Major Products Formed
- Magnesium Chloride (MgCl_2)
- Silicon Dioxide (SiO_2)
- Water (H_2O)
Wissenschaftliche Forschungsanwendungen
Magnesium trisilicate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various chemical reactions and as a catalyst in certain processes.
- Biology : Studied for its effects on biological systems, particularly in gastrointestinal research.
- Medicine : Widely used as an antacid in over-the-counter medications to treat indigestion and heartburn.
- Industry : Employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
Wirkmechanismus
Magnesium trisilicate exerts its effects primarily through neutralization of stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide, which helps reduce acidity and alleviate symptoms of indigestion. The compound also forms a protective barrier on the stomach lining, preventing irritation and promoting healing.
Vergleich Mit ähnlichen Verbindungen
Magnesium trisilicate can be compared with other antacids such as:
- Calcium Carbonate (CaCO_3) : Another common antacid that neutralizes stomach acid but can cause constipation as a side effect.
- Sodium Bicarbonate (NaHCO_3) : Effective in neutralizing acid but may lead to systemic alkalosis if used excessively.
- Aluminum Hydroxide (Al(OH)_3) : Often used in combination with magnesium trisilicate to balance the constipating effect of aluminum with the laxative effect of magnesium.
Magnesium trisilicate is unique in its ability to form a protective barrier on the stomach lining, which is not a characteristic of all antacids.
Eigenschaften
Molekularformel |
H2Mg2O9Si3 |
|---|---|
Molekulargewicht |
278.88 g/mol |
IUPAC-Name |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane;hydrate |
InChI |
InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)7-11(5,6)8-10(3)4;/h;;;1H2/q2*+2;-4; |
InChI-Schlüssel |
FSBVERYRVPGNGG-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)





